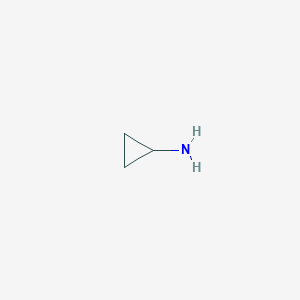

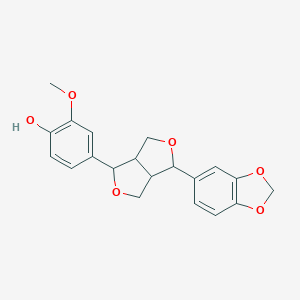

![molecular formula C14H19NO5 B047238 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone CAS No. 92142-32-0](/img/structure/B47238.png)

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone

Descripción general

Descripción

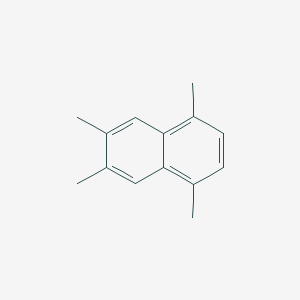

“1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23200 . The compound is also known by other names such as 1,2,3,4,5,6-hexahydro-2,3’-bipyridine, Anabasine, Neonicotine, rac-anatoxin-a, and anatoxin-a*HCl .

Molecular Structure Analysis

The molecular structure of “1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone” consists of a bicyclic structure with a nine-membered ring, which includes a nitrogen atom . The exact mass of the compound is 165.11500 .Physical And Chemical Properties Analysis

The compound has a density of 1.037g/cm3 and a boiling point of 291ºC at 760mmHg . The LogP value, which indicates the compound’s lipophilicity, is 1.74500 . The compound’s Polar Surface Area (PSA), which can influence its permeability across biological membranes, is 29.10000 .Aplicaciones Científicas De Investigación

Water Quality Monitoring

Due to its presence in cyanobacterial blooms, Anatoxin-AS serves as an indicator of water quality. The development of sensitive detection methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), allows for the monitoring of this toxin in water bodies, helping to prevent public health risks .

Analytical Chemistry

The compound’s distinct chemical structure is utilized in analytical chemistry to refine techniques for toxin detection and quantification. This includes the development of immunoassays and the improvement of chromatographic methods .

Food Safety

Anatoxin-AS is studied for its potential to contaminate food sources, such as fish and vegetables, that may be exposed to cyanotoxins. Research in this field focuses on developing methods to detect and quantify the toxin in complex food matrices, ensuring consumer safety .

Mecanismo De Acción

Anatoxin-AS, also known as 1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone, is a potent neurotoxin produced by several species of cyanobacteria . This compound has been the subject of extensive research due to its potential impact on public health and its unique biochemical properties.

Target of Action

The primary target of Anatoxin-AS is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. By binding to this receptor, Anatoxin-AS can significantly influence neurological activity.

Mode of Action

Anatoxin-AS acts as an agonist at the nAChR, where it mimics the binding of the receptor’s natural ligand, acetylcholine . This binding triggers a series of events that lead to the opening of an ion channel, allowing the flow of ions across the neuron’s membrane . This ion flow then triggers further electrical signals within the neuron, leading to various physiological effects.

Biochemical Pathways

It is known that the toxin can passively cross biological membranes and act rapidly on its target . The rapid action of Anatoxin-AS suggests that it may affect multiple biochemical pathways, particularly those involved in neurotransmission .

Pharmacokinetics

It is known that anatoxin-as is very soluble in water , which may influence its bioavailability and distribution within the body. More research is needed to fully understand the ADME properties of Anatoxin-AS .

Result of Action

The binding of Anatoxin-AS to the nAChR can lead to a range of effects, including loss of coordination, muscular fasciculations, convulsions, and even death by respiratory paralysis . These effects are primarily due to the toxin’s impact on neurotransmission and the resulting disruption of normal neurological function .

Action Environment

The action of Anatoxin-AS can be influenced by various environmental factors. For instance, the prevalence of harmful cyanobacterial blooms, which produce Anatoxin-AS, is increasing due to environmental changes such as rising temperatures and nutrient runoff . This increase in cyanobacterial blooms could lead to greater exposure to Anatoxin-AS, potentially increasing its impact on public health .

Propiedades

IUPAC Name |

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNXVBOIDPPRJJ-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CCC[C@H]2CC[C@@H]1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919349 | |

| Record name | Anatoxin-AS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone | |

CAS RN |

92142-32-0 | |

| Record name | Anatoxin-AS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092142320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anatoxin-AS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Anatoxin-a fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

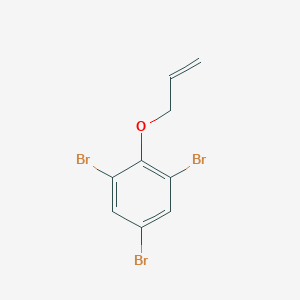

![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)

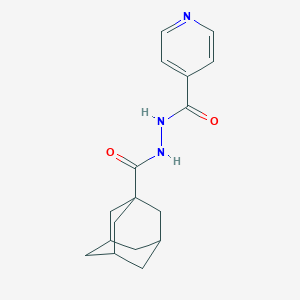

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

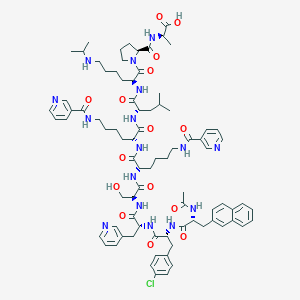

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)